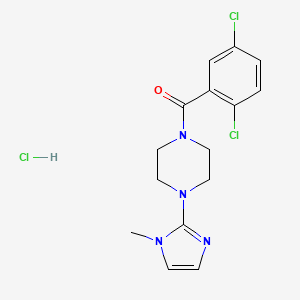

(2,5-二氯苯基)(4-(1-甲基-1H-咪唑-2-基)哌嗪-1-基)甲酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Antiviral Activity

Imidazole derivatives, such as the one in your compound, have been reported to show antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Imidazole-containing compounds have been associated with anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Compounds containing imidazole have been studied for their potential anticancer effects . Their mechanism of action in this context is still under investigation.

Antimicrobial Activity

Imidazole derivatives have demonstrated antimicrobial activity, making them potentially useful in combating various bacterial infections .

Antidiabetic Activity

Some imidazole derivatives have shown antidiabetic activity , suggesting potential applications in the treatment of diabetes.

Antioxidant Activity

Imidazole derivatives have been evaluated for antioxidant activity . Antioxidants are crucial in protecting the body’s cells from damage by free radicals.

Inhibition of GSK-3β

The compound SB-216763, which is similar to your compound, has been used to inhibit GSK-3β in human brain microvascular endothelial cell line and colorectal cancer cells . This suggests potential applications in neurology and oncology.

Antifungal and Antihelmintic Activities

Imidazole derivatives have also shown antifungal and antihelmintic activities , indicating potential use in treating fungal infections and parasitic worm infestations.

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

安全和危害

Safety information for similar compounds indicates the need for caution. For example, cis-2-(2,4-Dichlorophenyl)-2-(1H-Imidazole-1-yl-methyl-1,3-dioxolan-4-yl)methyl-4-methylbenzenesulfonate has hazard statements including H302, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

未来方向

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is great potential for the development of new drugs . Public health problems are increasing due to antimicrobial resistance (AMR) in drug therapy, so there is a need for the development of a new drug that overcomes the AMR problems .

属性

IUPAC Name |

(2,5-dichlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-10-11(16)2-3-13(12)17;/h2-5,10H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZKOAXEMJGTFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)